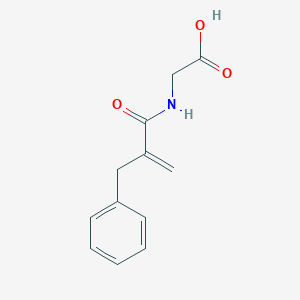

(2-Benzylacryloyl)glycine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-benzylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(12(16)13-8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCZNKNUJVBMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Benzylacryloyl)glycine

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of (2-Benzylacryloyl)glycine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed narrative explaining the causality behind experimental choices. The synthesis is presented as a multi-step process, beginning with the robust preparation of the key intermediate, 2-benzylacrylic acid, followed by a well-established peptide coupling to glycine ethyl ester, and culminating in the final hydrolysis to yield the target molecule. Each stage is supported by mechanistic insights, practical considerations for reaction optimization, and detailed characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound (CAS No. 76932-18-8) is a molecule of interest in medicinal chemistry, notably identified as an impurity in the synthesis of Alvimopan, a peripherally acting μ-opioid receptor antagonist.[1][2] Its structure, featuring an α,β-unsaturated amide linked to a glycine moiety, presents a unique synthetic challenge requiring a strategic approach to control reactivity and maximize yield.

This guide outlines a logical and efficient two-part synthetic strategy:

-

Part I: Synthesis of 2-Benzylacrylic Acid. This crucial intermediate is prepared via a condensation reaction between benzylmalonic acid and paraformaldehyde. This method is chosen for its directness and high yield, avoiding the complexities of multi-step alternatives such as the Baylis-Hillman reaction followed by dehydroxylation.

-

Part II: Amide Coupling and Final Product Formation. 2-Benzylacrylic acid is coupled with glycine ethyl ester using a standard and reliable peptide coupling method mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The use of glycine ethyl ester enhances solubility and protects the carboxyl group of glycine during the coupling reaction. A final saponification step yields the desired this compound.

This comprehensive approach ensures a clear and reproducible pathway to the target compound, grounded in established organic chemistry principles.

Synthesis of 2-Benzylacrylic Acid

The synthesis of 2-benzylacrylic acid is the foundational stage of this protocol. The selected method leverages the reactivity of benzylmalonic acid in a condensation reaction, providing a high-yield and direct route to the desired α,β-unsaturated carboxylic acid.

Reaction Mechanism and Rationale

The reaction proceeds through a Knoevenagel-type condensation followed by decarboxylation. Diethylamine acts as a base to generate a carbanion from benzylmalonic acid, which then attacks the electrophilic carbon of formaldehyde (from paraformaldehyde). The resulting intermediate readily undergoes decarboxylation upon heating and subsequent acidification to yield 2-benzylacrylic acid. This one-pot procedure is efficient and atom-economical.

Experimental Protocol: Synthesis of 2-Benzylacrylic Acid

-

Reagents and Materials:

-

Benzylmalonic acid

-

Paraformaldehyde

-

Diethylamine

-

Ethyl acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware

-

Ice bath

-

Reflux condenser

-

-

Step-by-Step Procedure: [3]

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylmalonic acid (1.0 eq) and ethyl acetate.

-

Cool the mixture in an ice bath to 0°C.

-

Add paraformaldehyde (1.6 eq) to the cooled solution.

-

Slowly add diethylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 90 minutes.

-

Cool the reaction mixture again in an ice bath.

-

Carefully add water, followed by the dropwise addition of concentrated HCl, maintaining the temperature below 10°C.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-benzylacrylic acid as a white solid.

-

Characterization and Data

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₂ | [4] |

| Molecular Weight | 162.19 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 68-72 °C | [6] |

| CAS Number | 5669-19-2 | [4] |

Synthesis of this compound

The final stage of the synthesis involves the formation of an amide bond between 2-benzylacrylic acid and glycine. A two-step process involving the coupling with glycine ethyl ester followed by ester hydrolysis is employed for optimal results.

Rationale for EDC/NHS Coupling and Ester Protection

Directly coupling a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Carbodiimide coupling agents, such as EDC, are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[7]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[8]

-

NHS (N-hydroxysuccinimide): The O-acylisourea intermediate is unstable in aqueous media and can hydrolyze back to the carboxylic acid. NHS is added to trap this intermediate, forming a more stable, amine-reactive NHS ester. This two-step activation significantly improves coupling efficiency.[9][10]

The use of glycine ethyl ester hydrochloride serves a dual purpose: the ethyl ester protects the carboxylic acid group of glycine from participating in the reaction, and the hydrochloride salt improves its solubility and stability.[11]

Overall Synthetic Workflow

The workflow for the final product synthesis can be visualized as a three-stage process: deprotection of the glycine ethyl ester, amide coupling, and final ester hydrolysis.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Amide Coupling and Hydrolysis

-

Reagents and Materials:

-

2-Benzylacrylic acid

-

Glycine ethyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-hydroxysuccinimide (NHS)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Step-by-Step Procedure:

Part A: Amide Coupling

-

In a round-bottom flask, dissolve 2-benzylacrylic acid (1.0 eq), NHS (1.2 eq), and glycine ethyl ester hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Add triethylamine (2.5 eq) dropwise to the stirred solution.

-

In a separate container, dissolve EDC·HCl (1.5 eq) in a minimal amount of anhydrous DCM.

-

Add the EDC solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-benzylacryloyl)glycine ethyl ester. Purify by column chromatography if necessary.

Part B: Ester Hydrolysis

-

Dissolve the crude or purified N-(2-benzylacryloyl)glycine ethyl ester in a mixture of THF and water.

-

Cool the solution to 0°C.

-

Add an aqueous solution of LiOH (1.5 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Characterization of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₃NO₃ | [12] |

| Molecular Weight | 219.24 g/mol | [12] |

| CAS Number | 76932-18-8 | [1] |

| Appearance | Solid (expected) | |

| Spectroscopic Data | Characterization data is available from commercial suppliers upon request. | [2] |

Safety and Handling Precautions

-

2-Benzylacrylic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood.

-

EDC·HCl: Is a hazardous substance. Avoid inhalation and contact with skin and eyes. It is moisture-sensitive.[13]

-

NHS: May cause skin and eye irritation. Handle with care.

-

Glycine ethyl ester hydrochloride: Causes serious eye damage.[14][15] Wear appropriate eye protection.

-

Diethylamine and Triethylamine: Flammable and corrosive liquids. Handle in a fume hood.

-

Acids and Bases: Concentrated HCl, LiOH, and NaOH are corrosive. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and well-reasoned pathway for the preparation of this compound. By selecting a direct route for the synthesis of the key 2-benzylacrylic acid intermediate and employing a robust EDC/NHS-mediated amide coupling strategy, this method is optimized for both efficiency and reproducibility. The inclusion of mechanistic rationale, detailed procedural steps, and safety information is intended to empower researchers to successfully synthesize and further investigate this compound in their drug discovery and development endeavors.

References

-

Alvimopan Impurity 14 | 76932-18-8. SynZeal. Available at: [Link]

-

Alvimopan Impurity 14 | CAS 76932-18-8. Veeprho. Available at: [Link]

-

Alvimopan Impurity 14 | CAS No: 76932-18-8. Aquigen Bio Sciences. Available at: [Link]

- Current time information in Reagan County, US. Google.

-

Dos and Donts. Petrochemistry.eu. Available at: [Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. Available at: [Link]

-

High-resolution solid-state 2H NMR spectroscopy of polymorphs of glycine. PubMed. Available at: [Link]

-

Instruction Manual. Bio-Rad. Available at: [Link]

- KR101247137B1 - Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltㆍ4 hydrate. Google Patents.

-

MSDS - Alvimopan Impurity 14. KM Pharma Solution Private Limited. Available at: [Link]

-

N-Acryloyl glycinamide. PMC - NIH. Available at: [Link]

-

Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. PubMed. Available at: [Link]

-

Preparation of glycine ethyl ester hydrochloride. PrepChem.com. Available at: [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

-

Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journals. Available at: [Link]

-

United States Patent (19). Googleapis.com. Available at: [Link]

-

United States Patent (19). Googleapis.com. Available at: [Link]

- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.

-

Acryloylglycine | C5H7NO3 | CID 100321. PubChem - NIH. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

- AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride. Google Patents.

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

- EP1918276A1 - Production method of optically active 2- [ (N-Benzylprolyl) Amino ] Benzophenone compound. Google Patents.

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]

-

Multiresponsive Poly( N -Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. ResearchGate. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Alvimopan Impurity 14 | 76932-18-8 | SynZeal [synzeal.com]

- 3. 2-Benzylacrylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Benzylacrylic Acid | C10H10O2 | CID 303571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-Benzylacrylic Acid | 5669-19-2 | TCI AMERICA [tcichemicals.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 2-benzylacrylic Acid | 5669-19-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), 5 g - FAQs [thermofisher.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. kmpharma.in [kmpharma.in]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]

Novel Synthesis Methods for (2-Benzylacryloyl)glycine: A Guide for the Modern Medicinal Chemist

An In-depth Technical Guide for Drug Development Professionals

Abstract

(2-Benzylacryloyl)glycine belongs to the class of N-acyl-α,β-dehydroamino acids (dhAAs), a group of non-canonical amino acids that serve as versatile intermediates in organic synthesis and are constituents of numerous natural products.[1] Their unique chemical reactivity makes them valuable precursors for synthesizing complex chiral amino acids and peptide analogues for drug discovery.[2] This guide provides a comprehensive overview of synthetic strategies for this compound, transitioning from the classical Erlenmeyer-Plöchl reaction to more novel, efficient, and greener methodologies. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of this compound

N-acyl-α,β-dehydroamino acids are characterized by a carbon-carbon double bond between their α and β positions. This unsaturation imparts unique conformational constraints and serves as a reactive handle for a variety of chemical transformations, including asymmetric hydrogenation, conjugate additions, and cycloadditions.[1][3] this compound, a dehydro-phenylalanine (ΔPhe) derivative, is a key building block for introducing this motif into peptide backbones, which can enhance proteolytic stability and modulate biological activity.[4][5] The development of efficient and scalable synthetic routes to this compound is therefore of considerable interest to the pharmaceutical and biotechnology industries.

Foundational Approach: The Erlenmeyer-Plöchl Reaction

The Erlenmeyer-Plöchl synthesis, first reported in the late 19th century, is the classical method for preparing α,β-unsaturated N-acylamino acids.[6][7] The synthesis proceeds via an azlactone (or oxazolone) intermediate.

Mechanism: The reaction begins with the intramolecular condensation of an N-acyl glycine, such as hippuric acid (N-benzoylglycine), in the presence of acetic anhydride to form a 5-oxazolone intermediate.[7] This azlactone possesses acidic protons at the C4 position, which can be removed by a mild base (like sodium acetate) to form an enolate. This enolate then acts as a nucleophile, attacking an aldehyde (in this case, benzaldehyde) in an aldol-type condensation. Subsequent elimination of water from the aldol adduct yields the unsaturated azlactone. Finally, hydrolysis of this intermediate opens the ring to afford the desired this compound.[7]

Caption: Mechanism of the Erlenmeyer-Plöchl synthesis.

Critique: While historically significant, this method often requires harsh conditions (e.g., high temperatures with acetic anhydride) and can result in a mixture of (E/Z) isomers. The scope can be limited, and purification of the final product can be challenging.

Novel Synthetic Strategies

Modern organic synthesis has sought to overcome the limitations of the classical methods by developing milder, more selective, and higher-yielding reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for forming carbon-carbon double bonds with high stereocontrol.[3] This approach involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound. For the synthesis of this compound derivatives, an N-acyl dialkoxyphosphoryl glycine ester is used as the key reagent.

Causality Behind Experimental Choices: The condensation of the phosphonate reagent with an aldehyde (benzaldehyde) typically gives the (Z)-dehydroamino acid as the major product.[3] This stereoselectivity is a key advantage over the Erlenmeyer-Plöchl method. The reaction is usually conducted at low temperatures (-70 °C) using a non-nucleophilic base like DBU or a strong base like tert-butoxide to generate the phosphonate carbanion without promoting side reactions.[3]

Caption: Experimental workflow for organocatalyzed synthesis.

Enzymatic and Green Chemistry Approaches

While direct enzymatic formation of the dehydro-double bond is less common, enzymes play a significant role in the "green" synthesis of the N-acyl glycine precursors. [8][9]Lipases and aminoacylases can catalyze the N-acylation of glycine under mild, aqueous conditions, avoiding the use of harsh reagents and organic solvents typical in methods like the Schotten-Baumann reaction. [10][11]This enzymatic step can be integrated into a chemo-enzymatic route, where the biologically produced N-acyl glycine is then subjected to one of the chemical methods described above to generate the final product. This hybrid approach significantly improves the overall environmental footprint of the synthesis. [12][13]

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | Conditions | Typical Yield | Stereoselectivity (Z/E) | Key Advantages | Limitations |

| Erlenmeyer-Plöchl | Acetic anhydride, NaOAc, Benzaldehyde | High Temperature | Moderate | Often Poor (Mixture) | Well-established, simple reagents | Harsh conditions, low selectivity, side products |

| HWE Reaction | Phosphonate ester, Base (DBU), Benzaldehyde | Low Temp (-70°C) | High (80-95%) [3] | Good to Excellent (Z-favored) [3] | High yield, good stereocontrol | Requires stoichiometric phosphonate reagent, low temp |

| Elimination | EDC, CuCl, β-hydroxy precursor | Mild (RT) | High | Precursor-dependent | Mild conditions, high yield, compatible with SPPS | Requires synthesis of β-hydroxy precursor |

| Organocatalysis | Glycine Schiff base, L-Proline (cat.), Base | Mild (RT) | High | Good to Excellent (Z-favored) [14] | Catalytic, mild, environmentally benign | Requires synthesis of specific Schiff base |

Detailed Experimental Protocols

Protocol 1: Organocatalyzed Synthesis of a this compound Precursor[9]

This protocol describes the synthesis of an N-unprotected α,β-dehydroamino ester, which can be subsequently acylated to yield this compound.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff base)

-

Benzaldehyde

-

L-Proline (15 mol%)

-

Potassium phosphate (K₃PO₄, 30 mol%)

-

Dimethylformamide (DMF)

-

Ethyl acetate, Brine, Anhydrous sodium sulfate

Procedure:

-

To a solution of N-(diphenylmethylene)glycine tert-butyl ester (0.2 mmol, 1.0 equiv) and benzaldehyde (0.24 mmol, 1.2 equiv) in DMF (1.0 mL), add L-proline (0.03 mmol, 15 mol%) and K₃PO₄ (0.06 mmol, 30 mol%).

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the tert-butyl ester of the dehydro-phenylalanine Schiff base.

-

The Schiff base can be readily hydrolyzed under mild acidic conditions, and the resulting free amine can be acylated using standard peptide coupling protocols to yield the final target compound.

Protocol 2: Dehydration of a β-Hydroxy Precursor via EDC/CuCl[4][8]

This protocol outlines the general procedure for the dehydration step.

Materials:

-

N-Benzoyl-β-phenylserine methyl ester (Precursor)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (DCM) / Dimethylformamide (DMF) mixture

Procedure:

-

Dissolve the N-Benzoyl-β-phenylserine methyl ester (1.0 equiv) in a mixture of DCM/DMF.

-

Add EDC (1.5-2.0 equiv) and CuCl (0.5-1.0 equiv) to the solution.

-

Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the methyl ester of this compound.

-

The ester can be hydrolyzed to the carboxylic acid under standard basic conditions (e.g., LiOH in THF/water).

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from the classical Erlenmeyer-Plöchl reaction. Modern methodologies, including the Horner-Wadsworth-Emmons olefination, elimination reactions from β-hydroxy precursors, and particularly organocatalyzed condensations, offer superior yields, stereoselectivity, and milder reaction conditions. [3][15][14]These advancements provide medicinal chemists with a robust toolkit for accessing this valuable building block.

Future research will likely focus on further refining catalytic systems to enhance efficiency and reduce catalyst loading, expanding the substrate scope, and developing one-pot procedures that combine multiple steps to improve process mass intensity. The continued integration of biocatalysis for precursor synthesis represents a promising avenue towards developing truly sustainable and industrially viable routes for the large-scale production of this compound and other valuable dehydroamino acid derivatives.

References

-

Copper-Catalyzed Asymmetric Hydroboration of α-Dehydroamino Acid Derivatives: Facile Synthesis of Chiral β-Hydroxy-α-amino Acids. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

-

α,β-Dehydroamino Acids. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Dehydroamino acids: Chemical multi-tools for late-stage diversification. (2021). ResearchGate. Retrieved from [Link]

-

Synthesizing cyclic dehydropeptides using dehydroamino acids a,... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. (2022). ProQuest. Retrieved from [Link]

-

Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. (2022). Scilit. Retrieved from [Link]

-

Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations. (2002). Tesis Doctorals en Xarxa. Retrieved from [Link]

-

Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2023). MDPI. Retrieved from [Link]

-

Synthesis of non-canonical amino acids through dehydrogenative tailoring. (2024). National Institutes of Health (NIH). Retrieved from [Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed. Retrieved from [Link]

-

Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. (2021). PubMed. Retrieved from [Link]

-

Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. (2023). ResearchGate. Retrieved from [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ResearchGate. Retrieved from [Link]

-

α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. (2019). National Institutes of Health (NIH). Retrieved from [Link]

-

Exploration of Fluorinated α,β-Dehydroamino Acids and their... (2021). BYU ScholarsArchive. Retrieved from [Link]

-

Synthesis of Benzoyl glycine and Anti-bacterial screening. (2025). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

-

Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpca.org [ijpca.org]

- 12. researchgate.net [researchgate.net]

- 13. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure Elucidation of (2-Benzylacryloyl)glycine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of (2-Benzylacryloyl)glycine. Designed for professionals in chemical research and drug development, this document moves beyond a simple listing of analytical methods. It presents an integrated strategy, detailing not only the "how" but also the critical "why" behind each experimental choice and procedural step. The workflow establishes a self-validating system, beginning with a plausible synthetic route via the Baylis-Hillman reaction and amide coupling, followed by a meticulous analytical sequence employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented with the expert rationale required to navigate potential ambiguities and ensure the unequivocal confirmation of the molecular structure of this compound.

Introduction and Plausible Synthetic Route

The structural confirmation of a novel or synthesized molecule is a cornerstone of chemical and pharmaceutical research. The integrity of all subsequent biological and pharmacological data hinges on the unambiguous determination of its chemical structure. This compound (C₁₂H₁₃NO₃, Mol. Wt.: 219.24 g/mol ) is a molecule of interest combining an α,β-unsaturated carbonyl system with an amino acid moiety. This guide outlines a systematic and robust workflow for its complete structural characterization.

Before elucidation, a foundational understanding of the molecule's synthesis is invaluable as it provides a logical basis for the expected structure. A highly plausible and efficient route to this compound involves a two-step process:

-

Baylis-Hillman Reaction: This reaction forms the carbon-carbon bond between an aldehyde (benzaldehyde) and an activated alkene (methyl acrylate) to create the 2-benzylacrylate core. This atom-economical reaction is catalyzed by a tertiary amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane).[1][2]

-

Amide Coupling: The resulting methyl (2-benzyl)acrylate can then be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with glycine using standard peptide coupling chemistry. A more direct approach involves the reaction of glycine with 2-benzylacryloyl chloride.[3][4][5]

This synthetic pathway strongly suggests the presence of a benzyl group, an acryloyl system, and a glycine unit, connected via an amide linkage. Our analytical strategy is designed to confirm each of these structural components and their precise connectivity.

The Elucidation Workflow: A Multi-Pronged Approach

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating confirmation of the molecule's identity.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: The first step in analyzing an unknown compound is to determine its elemental composition. Low-resolution mass spectrometry provides the molecular weight, but HRMS, with its high mass accuracy, provides the exact molecular formula. This is the foundational piece of data upon which all subsequent interpretations are built. We employ Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar molecules like our target, minimizing in-source fragmentation and preserving the molecular ion.[6][7][8]

Experimental Protocol: ESI-QTOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Ionization Mode: ESI in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to maximize information.

-

Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated to < 2 ppm mass accuracy using a known standard.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Exact Mass | 219.0895 |

| [M+H]⁺ (Positive Mode) | 220.0968 |

| [M-H]⁻ (Negative Mode) | 218.0823 |

The experimental observation of ions corresponding to these exact masses (within a ±5 ppm error margin) provides high confidence in the elemental composition of C₁₂H₁₃NO₃.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Trustworthiness: By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting product ions provide vital clues about the molecule's substructures. This fragmentation pattern must be consistent with the proposed structure, thus serving as a self-validating check. For N-acylated glycine derivatives, characteristic losses are expected.[9]

Predicted Fragmentation Pathway:

-

Loss of the Benzyl Group: A primary and highly characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.

-

Amide Bond Cleavage: Fragmentation can occur at the amide bond, leading to ions corresponding to the acylium ion and the glycine fragment.

-

Loss of Water and CO: The carboxylic acid moiety can undergo characteristic losses of H₂O (18 Da) and subsequently CO (28 Da).

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides a quick confirmation that the key chemical transformations in the synthesis have occurred, such as the formation of the amide bond and the retention of the carboxylic acid and alkene functionalities.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, dry sample is placed directly onto the ATR crystal.

-

Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

Data Presentation: Expected Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication |

| ~3300 (broad) | O-H Stretch | Carboxylic Acid | Confirms the presence of the -COOH group from glycine. |

| ~3060 | C-H Stretch | Aromatic/Vinylic | Indicates the benzyl ring and alkene protons. |

| ~2950 | C-H Stretch | Aliphatic | Corresponds to the CH₂ groups. |

| ~1720 | C=O Stretch | Carboxylic Acid | Strong absorption confirming the -COOH group. |

| ~1660 | C=O Stretch | Amide I | Confirms the formation of the amide bond. |

| ~1630 | C=C Stretch | Alkene | Indicates the presence of the acryloyl double bond. |

| ~1540 | N-H Bend | Amide II | Further confirmation of the amide linkage. |

| ~1450 & ~1495 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzyl group. |

The observation of these key bands provides strong, corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Authoritative Grounding: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D and 2D experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing an unambiguous map of the atomic connectivity.[12][13][14]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to preserve the exchangeable amide (N-H) and carboxylic acid (O-H) protons.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH, CH₂, and CH₃ carbons (CH/CH₃ positive, CH₂ negative).

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems.[15][16]

-

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~12.5 | br s | 1H | COOH |

| H-b | ~8.5 | t | 1H | NH |

| H-c | ~7.2-7.4 | m | 5H | Ar-H (Phenyl) |

| H-d | ~6.1 | s | 1H | Vinylic CH |

| H-e | ~5.8 | s | 1H | Vinylic CH |

| H-f | ~3.9 | d | 2H | Glycine α-CH₂ |

| H-g | ~3.7 | s | 2H | Benzyl CH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Label | Predicted δ (ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| C-1 | ~171 | quat | COOH |

| C-2 | ~166 | quat | C=O (Amide) |

| C-3 | ~141 | quat | Vinylic C |

| C-4 | ~138 | quat | Ar-C (ipso) |

| C-5 | ~129 | CH | Ar-C (ortho/meta) |

| C-6 | ~128 | CH | Ar-C (para) |

| C-7 | ~127 | CH₂ | Vinylic CH₂ |

| C-8 | ~41 | CH₂ | Glycine α-C |

| C-9 | ~35 | CH₂ | Benzyl CH₂ |

Step-by-Step Structure Assembly Using 2D NMR

Trustworthiness: The power of 2D NMR lies in its ability to build the molecular structure piece by piece. The correlations observed must be internally consistent, creating a logical and verifiable assembly of the molecule.

Step 1: Identify Spin Systems with COSY. The COSY spectrum reveals which protons are coupled to each other. We expect to see a correlation between the amide proton (H-b) and the glycine α-protons (H-f), confirming the -NH-CH₂- unit. The aromatic protons (H-c) will show complex correlations among themselves. The vinylic protons (H-d, H-e) and the benzyl protons (H-g) are expected to be singlets and thus will not show COSY cross-peaks.

Step 2: Assign Directly Attached Carbons with HSQC. The HSQC spectrum links each proton to its directly attached carbon. This allows for the unambiguous assignment of all protonated carbons. For example, the proton signal at ~3.9 ppm (H-f) will correlate to the carbon signal at ~41 ppm (C-8), confirming the assignment of the glycine α-CH₂ group.

Step 3: Connect the Fragments with HMBC. The HMBC spectrum is the key to assembling the full structure by revealing long-range correlations.

-

Connecting Glycine to the Acryloyl Group: The glycine α-protons (H-f, δ ~3.9) should show a correlation to the amide carbonyl carbon (C-2, δ ~166). The amide proton (H-b, δ ~8.5) should also correlate to this carbon (²JCH) and potentially to the glycine α-carbon (C-8, ²JCH) and the vinylic carbon C-3 (³JCH). This definitively establishes the amide bond connectivity.

-

Connecting the Benzyl Group: The benzyl CH₂ protons (H-g, δ ~3.7) will show correlations to the vinylic carbon C-3 (²JCH), the other vinylic carbon C-7 (³JCH), and the aromatic ipso-carbon C-4 (²JCH). This confirms the attachment of the benzyl group to the acryloyl moiety.

-

Confirming the Carboxylic Acid: The glycine α-protons (H-f) will show a correlation to the carboxylic acid carbonyl (C-1, δ ~171), confirming the complete glycine structure.

Conclusion

The structural elucidation of this compound is achieved through a logical, stepwise application of modern analytical techniques. High-resolution mass spectrometry provides the unequivocal molecular formula, serving as the foundational data point. FTIR spectroscopy offers a rapid and effective confirmation of the key functional groups synthesized. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecular structure. The convergence and internal consistency of the data from these orthogonal techniques—the molecular formula from HRMS, the functional groups from FTIR, and the precise connectivity from NMR—provide an unassailable, self-validating confirmation of the chemical structure. This rigorous, multi-technique workflow represents the gold standard in chemical characterization for research and development.

References

-

Radulović, N. S., et al. (2014). SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]

-

Reches, M., et al. (2000). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Journal of Medicinal Chemistry, 43(14), 2743–2749. [Link]

-

Singh, V., & Yaday, S. (2007). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. [Link]

-

Reches, M., et al. (2000). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ACS Publications. [Link]

-

Reches, M., et al. (2000). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ResearchGate. [Link]

-

Gheorghe, A., et al. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. [Link]

-

Organic Chemistry Portal. Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. Baylis–Hillman reaction. Wikipedia. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

-

Wishart, D. S., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PubMed Central. [Link]

-

Hampden-Sydney College. Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Hampden-Sydney College. [Link]

-

Vušak, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

-

Semantic Scholar. Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Semantic Scholar. [Link]

-

Bakthavachalam, Y., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

-

Vušak, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

-

Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. [Link]

-

PubChem. Phenylpropionylglycine. PubChem. [Link]

-

Semantic Scholar. Enhanced Electrospray In-source Fragmentation for Higher Sensitivity Data Independent Acquisition and Autonomous METLIN Molecula. Semantic Scholar. [Link]

-

Kirby, G. W., & Varley, M. J. (1978). A highly stereospecific synthesis of (R)- and (S)-[2-2H1]glycine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Biological Magnetic Resonance Bank. Glycine. BMRB. [Link]

-

University of Ottawa NMR Facility Blog. Glycine as a 13C CPMAS Setup Sample. University of Ottawa. [Link]

-

Popova, M., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Jaiswal, R., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central. [Link]

-

El-Gabalawy, O., & Prest, E. G. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. PubMed. [Link]

-

University of Helsinki. Ion fragmentation of small molecules in mass spectrometry. University of Helsinki. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly). ResearchGate. [Link]

-

Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. ResearchGate. [Link]

-

Chen, Y-C., et al. (2020). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. MDPI. [Link]

-

University of Helsinki. Ion fragmentation of small molecules in mass spectrometry. University of Helsinki. [Link]

-

ChemRxiv. Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv. [Link]

-

ResearchGate. FT-IR spectrum of γ-glycine. ResearchGate. [Link]

-

ResearchGate. FTIR spectrum of-glycine crystal. ResearchGate. [Link]

-

Martins, M., et al. (2017). FTIR Spectroscopy - A Potential Tool to Identify Metabolic Changes in Dementia Patients. Preprints. [Link]

-

ResearchGate. FTIR spectrum of c-glycine. ResearchGate. [Link]

Sources

- 1. Baylis-Hillman Reaction [organic-chemistry.org]

- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 3. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. uab.edu [uab.edu]

- 7. researchgate.net [researchgate.net]

- 8. uab.edu [uab.edu]

- 9. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. researchgate.net [researchgate.net]

- 12. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

- 13. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of (2-Benzylacryloyl)glycine

This guide provides a comprehensive technical overview of the essential spectroscopic techniques for the structural elucidation and characterization of (2-Benzylacryloyl)glycine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and rationale behind the analytical choices, ensuring a robust and validated approach to characterization.

Introduction

This compound is a molecule of interest that combines the structural features of an α,β-unsaturated carbonyl system with an amino acid moiety. This unique combination suggests potential applications in areas such as polymer chemistry and medicinal chemistry, where such scaffolds can act as enzyme inhibitors or building blocks for larger bioactive molecules. Accurate and unambiguous structural confirmation is the bedrock of any further investigation. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to achieve a comprehensive characterization of this compound.

Molecular Structure and Spectroscopic Overview

A logical workflow for the analysis of a novel compound like this compound is essential for an efficient and thorough characterization. The following diagram outlines the proposed analytical workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is recommended for unambiguous assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~8.2 | t | 1H | -NH- | The amide proton will likely appear as a triplet due to coupling with the adjacent CH₂ group of the glycine moiety. |

| 7.2-7.4 | m | 5H | Ar-H | The five protons of the benzyl group will appear as a multiplet in the aromatic region. |

| ~6.3 | s | 1H | =CHₐ | One of the vinylic protons of the acryloyl group. |

| ~5.8 | s | 1H | =CHᵦ | The other vinylic proton. The lack of coupling between them suggests they are geminal. |

| ~4.0 | d | 2H | Glycine -CH₂- | The methylene protons of the glycine unit, coupled to the amide proton. |

| ~3.6 | s | 2H | Benzyl -CH₂- | The methylene protons of the benzyl group, appearing as a singlet as they have no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | The carbonyl carbon of the carboxylic acid. |

| ~168 | -C=O (Amide) | The carbonyl carbon of the amide group. |

| ~140 | =C(Bn) | The quaternary vinylic carbon attached to the benzyl group. |

| ~137 | Ar-C (Quaternary) | The quaternary carbon of the phenyl ring attached to the methylene group. |

| ~129 | Ar-CH | Aromatic carbons of the benzyl group. |

| ~128 | Ar-CH | Aromatic carbons of the benzyl group. |

| ~127 | =CH₂ | The terminal vinylic carbon. |

| ~42 | Glycine -CH₂- | The methylene carbon of the glycine unit. |

| ~38 | Benzyl -CH₂- | The methylene carbon of the benzyl group. |

2D NMR Experiments: COSY and HSQC

-

COSY (Correlation Spectroscopy): This experiment will be crucial to confirm the coupling between the amide proton (-NH-) and the glycine methylene protons (-CH₂-).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the proton signals with their directly attached carbon signals, confirming the assignments made in the 1D spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like -COOH and -NH as it slows down the exchange rate.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform standard COSY and HSQC experiments.

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-2500 | Broad | O-H stretch | Carboxylic Acid |

| ~3300 | Medium | N-H stretch | Amide |

| ~3060 | Weak | C-H stretch | Aromatic |

| ~2950 | Weak | C-H stretch | Aliphatic |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1660 | Strong | C=O stretch (Amide I) | Amide |

| ~1630 | Medium | C=C stretch | Alkene |

| ~1540 | Medium | N-H bend (Amide II) | Amide |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

The presence of both a carboxylic acid and an amide C=O stretch is a key diagnostic feature. The Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands are characteristic of secondary amides.[1][2][3]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is generally quicker and requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet press.

-

Sample Spectrum: Place a small amount of the solid sample on the ATR crystal or in the KBr pellet press and record the spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can provide structural information.

Expected Mass Spectrometry Data

-

Molecular Weight: The calculated monoisotopic mass of this compound (C₁₂H₁₃NO₃) is 219.0895 g/mol .

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely forming the protonated molecule [M+H]⁺ at m/z 220.0973 or the deprotonated molecule [M-H]⁻ at m/z 218.0817.

-

High-Resolution MS (HRMS): An HRMS experiment should confirm the elemental composition to within a few parts per million (ppm).

-

Fragmentation: The fragmentation pattern can provide valuable structural information. Key expected fragmentations include:

-

Loss of the benzyl group (C₇H₇, 91 Da), a common fragmentation for benzyl-containing compounds.[4]

-

Cleavage of the amide bond.

-

Decarboxylation (loss of CO₂, 44 Da).

-

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule.

Caption: Plausible fragmentation pathway for this compound in ESI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Infusion: The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS). LC-MS is preferred as it provides an additional dimension of separation and can help to analyze the purity of the sample.

-

MS Acquisition: Acquire a full scan mass spectrum to determine the molecular ion.

-

MS/MS Acquisition: Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

-

HRMS Acquisition: If available, acquire a high-resolution mass spectrum to confirm the elemental composition.

Conclusion

The combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. By carefully designing the experiments and interpreting the data in a cohesive manner, researchers can be highly confident in the structure and purity of their synthesized compound. This rigorous analytical approach is fundamental to the integrity and reproducibility of any subsequent research in drug development or materials science.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 100321, Acryloylglycine." PubChem, [Link]. Accessed January 12, 2026.

- "¹H NMR spectrum of N-acryloyl 2-glycine (ACG) in dimethyl sulfoxide deuterated (DMSO-d6).

- El-Kattan, A. F., et al. "The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway." Frontiers in Physiology, vol. 15, 2024, doi:10.3389/fphys.2024.1359216.

- St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY."

-

Michigan State University Department of Chemistry. "Infrared Spectroscopy." [Link]. Accessed January 12, 2026.

- "The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides." Journal of the Chemical Society, 1957, pp. 858-867.

- Chen, Jian-Hua, et al. "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components." ACS Omega, vol. 5, no. 15, 2020, pp. 8634–8642., doi:10.1021/acsomega.0c00228.

- El-Kattan, A. F., et al.

- Jacobs, P. L., et al. "A mass spectrometric approach to the identification of conjugated drug metabolites." Biomedical & Environmental Mass Spectrometry, vol. 14, no. 11, 1987, pp. 689-97, doi:10.1002/bms.1200141121.

- Laskin, Julia, and Julia Futrell. "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." Journal of The American Society for Mass Spectrometry, vol. 18, no. 2, 2007, pp. 249-60, doi:10.1016/j.jasms.2006.09.018.

-

Creative Proteomics. "Glycomics Analysis by Mass Spectrometry." YouTube, 3 May 2018, [Link].

- Culea, M., et al. "Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry." Asian Journal of Chemistry, vol. 23, no. 10, 2011, pp. 4279-4281.

-

"IR_lectureNotes.pdf". Available at: [Link].

- Schleicher, E., et al. "1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions." Journal of Magnetic Resonance, vol. 211, no. 1, 2011, pp. 74-9, doi:10.1016/j.jmr.2011.04.005.

- Ando, Shinji, et al. "Conformational Characterization of Glycine Residues Incorporated into Some Homopolypeptides by Solid-State 13C NMR Spectroscopy." Journal of the American Chemical Society, vol. 107, no. 25, 1985, pp. 7648-7652.

- "Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen." The Royal Society of Chemistry.

-

"Glycine, 2TBDMS derivative." NIST Chemistry WebBook, [Link]. Accessed January 12, 2026.

-

"FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer." ResearchGate, [Link]. Accessed January 12, 2026.

- Medvidović-Kosanović, Martina, et al. "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." Molecules, vol. 28, no. 19, 2023, p. 6876, doi:10.3390/molecules28196876.

- "Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis.

-

"Mass spectrum of isolated glycine." ResearchGate, [Link]. Accessed January 12, 2026.

- Mahalakshmi, S. "Synthesis of Benzoyl glycine and Anti-bacterial screening." International Journal of Pharmaceutical Chemistry and Analysis, vol. 12, no. 3, 2025, pp. 176-178.

-

"Mass spectra of the fragmentation of singly charged glycine cations..." ResearchGate, [Link]. Accessed January 12, 2026.

-

"¹H NMR analysis of acryloyl chloride (A), AKL (B) and functionalized..." ResearchGate, [Link]. Accessed January 12, 2026.

- "XPS and FTIR analysis of glycine adsorption onto undoped and flourine doped Diamond like carbon films." Figshare, University of Lincoln, 12 Mar. 2024.

- "Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy." PubMed Central, 26 July 2024.

- "Synthesis of Benzoyl glycine and Anti-bacterial screening.

- "Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy." MDPI.

- "Comparison between FTIR and XPS characterization of amino acid glycine adsorption onto diamond-like carbon (DLC) and silicon doped DLC." Ulster University.

- "Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: Observation of neutral forms of simple α-amino acids in the solid state.

- "Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries." Beilstein Journals.

-

"¹H NMR spectra of a-glycine as a function of sample rotation speed." ResearchGate, [Link]. Accessed January 12, 2026.

- "Structural Study of Cu(II):Glycine Solution by X-ray Absorption Spectroscopy.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the NMR and Mass Spectrometry of (2-Benzylacryloyl)glycine

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound (2-Benzylacryloyl)glycine. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development. This document is structured to not only present the predicted spectral data but also to elucidate the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction to this compound

This compound is a derivative of the amino acid glycine, featuring an N-acylation with a 2-benzylacrylic acid moiety. Its structure combines the flexibility of the glycine backbone with the steric and electronic features of the benzyl and acryloyl groups. Accurate spectroscopic characterization is crucial for confirming its synthesis, assessing purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework. The following sections predict the key features of these spectra based on the analysis of its constituent chemical motifs.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the protons of the benzyl, acryloyl, and glycine moieties. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | - |

| Vinylic-H | 5.90 - 6.50 | Multiplet | - |

| Benzyl-CH₂ | 3.60 - 3.80 | Singlet | - |

| Glycine-CH₂ | 3.90 - 4.10 | Doublet | 5-6 |

| Amide-NH | 8.00 - 8.50 | Triplet | 5-6 |

| Carboxyl-OH | > 10.0 | Broad Singlet | - |

Rationale for Predicted ¹H NMR Data:

-

Phenyl Protons: The protons on the benzyl group's aromatic ring are expected to resonate in the typical aromatic region of 7.20-7.40 ppm as a complex multiplet.

-

Vinylic Protons: The two protons on the double bond of the acryloyl group will appear in the vinylic region, likely between 5.90 and 6.50 ppm. Their mutual coupling and coupling to the benzyl protons will likely result in a complex multiplet.

-

Benzyl CH₂ Protons: The methylene protons of the benzyl group are adjacent to the electron-withdrawing acryloyl group and the aromatic ring, leading to a predicted chemical shift around 3.60-3.80 ppm. Due to free rotation, these protons are expected to be chemically equivalent and appear as a singlet.

-

Glycine CH₂ Protons: The methylene protons of the glycine moiety are adjacent to the amide nitrogen and the carboxylic acid group. Their chemical shift is predicted to be in the range of 3.90-4.10 ppm. They will be split by the adjacent amide proton, resulting in a doublet.

-

Amide NH Proton: The amide proton is expected to appear downfield, between 8.00 and 8.50 ppm, due to the deshielding effect of the adjacent carbonyl group. It will couple with the glycine CH₂ protons, resulting in a triplet.

-

Carboxyl OH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10.0 ppm. Its exact position and broadness can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxyl-C | 170 - 175 |

| Amide-C=O | 165 - 170 |

| Vinylic-C (quaternary) | 140 - 145 |

| Phenyl-C (quaternary) | 135 - 140 |

| Phenyl-C (CH) | 125 - 130 |

| Vinylic-CH₂ | 120 - 125 |

| Glycine-CH₂ | 40 - 45 |

| Benzyl-CH₂ | 35 - 40 |

Rationale for Predicted ¹³C NMR Data:

-

Carbonyl Carbons: The carboxylic acid and amide carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum (165-175 ppm).

-

Aromatic and Vinylic Carbons: The carbons of the phenyl ring and the acryloyl double bond will resonate in the 120-145 ppm range.

-

Aliphatic Carbons: The glycine and benzyl methylene carbons are the most shielded, appearing in the upfield region of the spectrum (35-45 ppm).

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for molecules with exchangeable protons like amides and carboxylic acids.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve good resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 45-degree pulse angle, 2-second relaxation delay, 1024 or more scans depending on sample concentration.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Caption: Predicted MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

A typical protocol for obtaining the mass spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrumentation and Method:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the [M+H]⁺ ion.

-

-

MS Scan:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the [M+H]⁺ ion (m/z 220) as the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the fragment ions.

-

Vary the collision energy to control the extent of fragmentation and observe the formation of different fragment ions.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. The presented data and protocols are based on established principles of spectroscopy and analysis of structurally related compounds. Researchers and scientists working with this molecule can use this guide as a reference for confirming its synthesis and for quality control. It is important to note that actual experimental data may show minor variations from the predictions due to solvent effects, instrument conditions, and other experimental variables. Therefore, the acquisition of experimental data remains the gold standard for unequivocal structure confirmation.

References

-

PubChem. N-Acryloylglycine. National Center for Biotechnology Information. [Link] [1]2. The Royal Society of Chemistry. Supplementary Information for publications. [Link] [2]3. Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. [Link] [3]4. National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

(2-Benzylacryloyl)glycine solubility in different solvents

An In-Depth Technical Guide to the Solubility of (2-Benzylacryloyl)glycine in Different Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from early-stage bioassay results to final formulation and in vivo bioavailability. This compound, a molecule of interest in drug discovery, possesses a composite structure with both hydrophobic and hydrophilic moieties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining its solubility. We will delve into the theoretical principles governing solubility, provide detailed, field-proven experimental protocols for both equilibrium and kinetic solubility assays, and discuss the practical implications of the resulting data. This document is structured to serve as a self-validating manual, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Molecular Profile and Predicted Solubility of this compound

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule consists of three key components:

-

A Benzyl Group (C₆H₅CH₂-): This large, non-polar hydrocarbon group is hydrophobic and will significantly decrease the molecule's affinity for polar solvents like water.

-

An Acryloyl Group (-CO-CH=CH₂): This group contains a polar carbonyl function but is part of a conjugated system, contributing moderately to the molecule's overall polarity.

-

A Glycine Moiety (-NH-CH₂-COOH): This amino acid component is highly polar and capable of acting as both a hydrogen bond donor (from the N-H and O-H groups) and acceptor (from the carbonyl oxygens).[1][2] In aqueous solution, it can exist as a zwitterion, further enhancing its hydrophilic character.[3][4]

The principle of "like dissolves like" states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6][7] Given the presence of both a large non-polar region and a highly polar, hydrogen-bonding region, this compound is expected to exhibit amphiphilic behavior.

-

In Polar Protic Solvents (e.g., Water, Ethanol): Solubility is expected to be limited. While the glycine tail can form strong hydrogen bonds with water, the large, hydrophobic benzyl group will disrupt the water's hydrogen-bonding network, leading to low aqueous solubility.[2][8] Solubility in alcohols like ethanol may be slightly better, as the alkyl portion of the alcohol can interact with the benzyl group.[3]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is predicted. Solvents like Dimethyl Sulfoxide (DMSO) are highly polar and can act as hydrogen bond acceptors, effectively solvating the glycine portion of the molecule, while also having sufficient non-polar character to interact with the benzyl group.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The highly polar glycine moiety will prevent the molecule from dissolving in non-polar environments.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ | [9] |

| Molecular Weight | 219.24 g/mol | [9] |

| Storage | Sealed in dry, 2-8°C | [9] |

| Predicted Polarity | Amphiphilic | Inferred from structure |

Part 2: Theoretical Foundations of Solubility

Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Hydrogen Bonding: This is a strong dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).[10] The glycine portion of this compound can readily participate in hydrogen bonding, making this a dominant force for its solubility in protic solvents.[1]

-

Dipole-Dipole Interactions: These occur between polar molecules. The carbonyl groups in the molecule contribute to its overall dipole moment, allowing for these interactions.

-

London Dispersion Forces: These are the weakest intermolecular forces and exist in all molecules. The large benzyl group contributes significantly to these van der Waals interactions, which are the primary mechanism for solubility in non-polar solvents.[10]

The interplay of these forces dictates the "like dissolves like" rule, which is the cornerstone for selecting an appropriate solvent.[6][11] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7]

Table 2: Properties of Common Laboratory Solvents

| Solvent | Formula | Polarity Index | Type | Key Features |

|---|---|---|---|---|

| Water | H₂O | 10.2 | Polar Protic | Strong H-bond donor/acceptor |